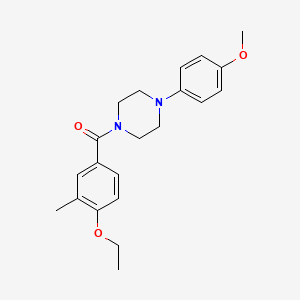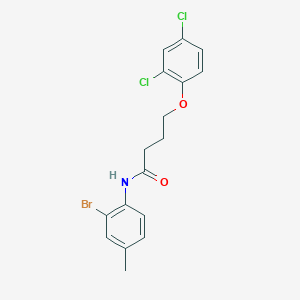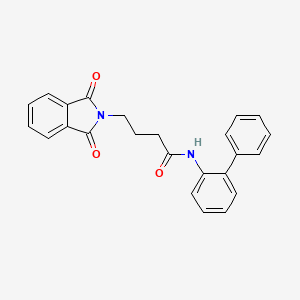
N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
説明
N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide, also known as MEOPA, is a phthalazine derivative that has been widely used in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool for investigating different biological processes.
科学的研究の応用
Serotonin Receptor Interactions
Research on analogues and derivatives similar to N-(2-methoxyethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has shown significant interactions with serotonin receptors, which could be pivotal in understanding its therapeutic potential. Studies have identified compounds with high affinity for 5-HT1A serotonin receptors, indicating potential applications in neurological and psychiatric disorders. For instance, modifications to the phthalimide moiety in related compounds have led to improved selectivity and affinity for 5-HT1A receptors, offering insights into the design of more effective serotonin receptor modulators (Raghupathi et al., 1991), (Glennon et al., 1988).
Anti-Inflammatory and Analgesic Agents
Another area of research explores the synthesis of novel compounds derived from or related to this compound for their anti-inflammatory and analgesic properties. These compounds have been tested for their effectiveness as cyclooxygenase inhibitors and their potential as analgesic and anti-inflammatory agents, displaying significant activity in preclinical models (Abu‐Hashem et al., 2020).
Novel Synthetic Approaches
Research has also been conducted on innovative synthetic methods for creating derivatives and analogues of this compound. These studies have contributed to the development of new synthetic routes that could facilitate the exploration of the compound's therapeutic potential and its mechanism of action. For example, one study detailed a one-pot synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives, showcasing the efficiency of combining click-multicomponent reactions for the synthesis of complex molecules (Salehi et al., 2012).
Interaction with DNA
The interaction of derivatives of this compound with DNA has been studied to assess their potential as anticancer agents. Investigations into the binding mechanisms with DNA suggest that these compounds can intercalate into DNA, indicating a possible route for their anticancer activity. This line of research is crucial for developing new cancer therapies based on the modulation of DNA structure and function (Pons et al., 1991).
特性
IUPAC Name |
N-(2-methoxyethyl)-3-methyl-4-oxophthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-16-13(18)10-6-4-3-5-9(10)11(15-16)12(17)14-7-8-19-2/h3-6H,7-8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBDVMRDUUMSFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4578229.png)

![ethyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-cyano-1-phenyl-1H-pyrazole-5-carboxylate](/img/structure/B4578236.png)
![4-benzoylbenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4578240.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4578246.png)
![ethyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4578251.png)
![methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4578270.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4578277.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-3-methylbenzamide](/img/structure/B4578302.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4578304.png)
![methyl 2-[(3,4-dimethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4578311.png)


